molecular formula C18H16N4O3 B14583390 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- CAS No. 61261-91-4

1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl-

Cat. No.: B14583390
CAS No.: 61261-91-4
M. Wt: 336.3 g/mol
InChI Key: CACZCYLUMSDRCD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- is a heterocyclic compound that belongs to the pyrazole family

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where phenylhydrazones derived from aryl methyl ketones react with Vilsmeier-Haack reagents to form the desired pyrazole derivatives . Another method includes the oxidation of corresponding alcohols to form the pyrazole carbaldehyde, followed by further reactions to introduce the carboxamide and nitrophenyl groups .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and other key proteins involved in inflammatory and disease processes. The nitrophenyl group plays a crucial role in its biological activity by facilitating interactions with target molecules and enhancing its overall efficacy .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- can be compared with other similar compounds in the pyrazole family, such as:

    1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-phenyl-: Lacks the nitrophenyl group, which may result in different biological activities and properties.

    1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-chlorophenyl)-N-phenyl-: Contains a chlorophenyl group instead of a nitrophenyl group, leading to variations in reactivity and applications.

    1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-methylphenyl)-N-phenyl-: The presence of a methylphenyl group can alter the compound’s chemical and biological properties.

The uniqueness of 1H-Pyrazole-4-carboxamide, 3,5-dimethyl-1-(4-nitrophenyl)-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

61261-91-4

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)-N-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-12-17(18(23)19-14-6-4-3-5-7-14)13(2)21(20-12)15-8-10-16(11-9-15)22(24)25/h3-11H,1-2H3,(H,19,23)

InChI Key

CACZCYLUMSDRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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